

Application Notes and Protocols for (Rac)-MEM 1003 in Neuroprotection Assays

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Compound of Interest

Compound Name: (Rac)-MEM 1003

Cat. No.: B1676191

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Introduction

(Rac)-MEM 1003 is a racemic mixture of a dihydropyridine derivative that acts as a modulator of L-type voltage-gated calcium channels (L-VGCCs).[1] Aberrant calcium homeostasis is a key pathological feature in a number of neurodegenerative diseases, including Alzheimer's disease. Excessive calcium influx through L-VGCCs can trigger a cascade of neurotoxic events, leading to synaptic dysfunction and neuronal cell death. As a blocker of these channels, **(Rac)-MEM 1003** has been investigated for its neuroprotective potential, with a particular focus on its selective effects on the central nervous system.[1]

These application notes provide a comprehensive overview of the use of **(Rac)-MEM 1003** in in vitro neuroprotection assays. Detailed protocols for inducing neuronal damage and assessing the neuroprotective efficacy of the compound are provided, along with a summary of representative quantitative data for similar L-type calcium channel blockers. Furthermore, a diagram of the proposed signaling pathway for **(Rac)-MEM 1003**-mediated neuroprotection is included.

Data Presentation: Neuroprotective Effects of L-type Calcium Channel Blockers

While specific in vitro neuroprotection data for **(Rac)-MEM 1003** is not readily available in the public domain, the following table summarizes representative data for other dihydropyridine L-type calcium channel blockers in various neuroprotection assays. This information can serve as a guide for determining effective concentration ranges for **(Rac)-MEM 1003** in initial screening experiments.

Compound	Cell Model	Insult	Concentration Range	Endpoint Assay	Observed Effect
Nimodipine	Primary Cortical Neurons	Glutamate (300 μ M)	1 - 10 μ M	Cell Viability (MTT)	Attenuated neuronal death
Nifedipine	Primary Striatal Cultures	NMDA (50 μ M)	20 μ M	CREB Phosphorylation	Blocked NMDA-induced CREB phosphorylation[2]
Nisoldipine	Bovine Aortic Endothelial Cells	SIN-1 (0.25 mM)	0.3 - 10 μ M	GSH Loss, Cell Viability	EC50 of 4.7 μ M for attenuating GSH loss and protected against viability loss

Experimental Protocols

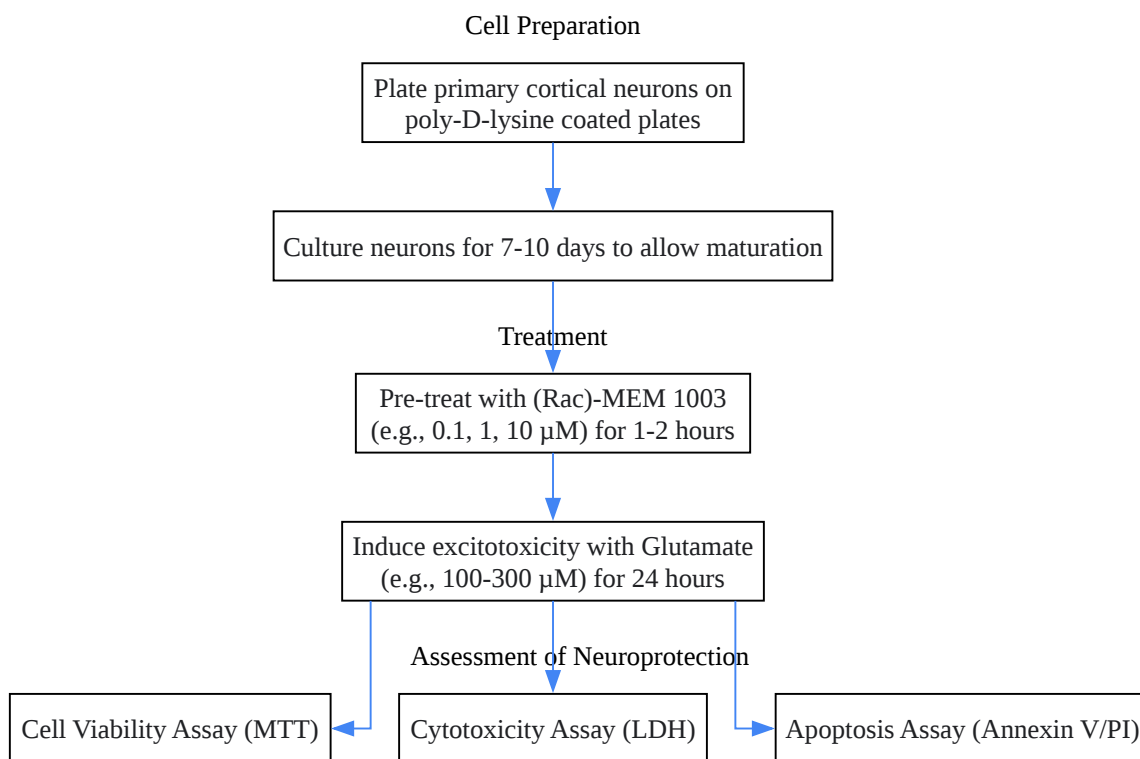
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

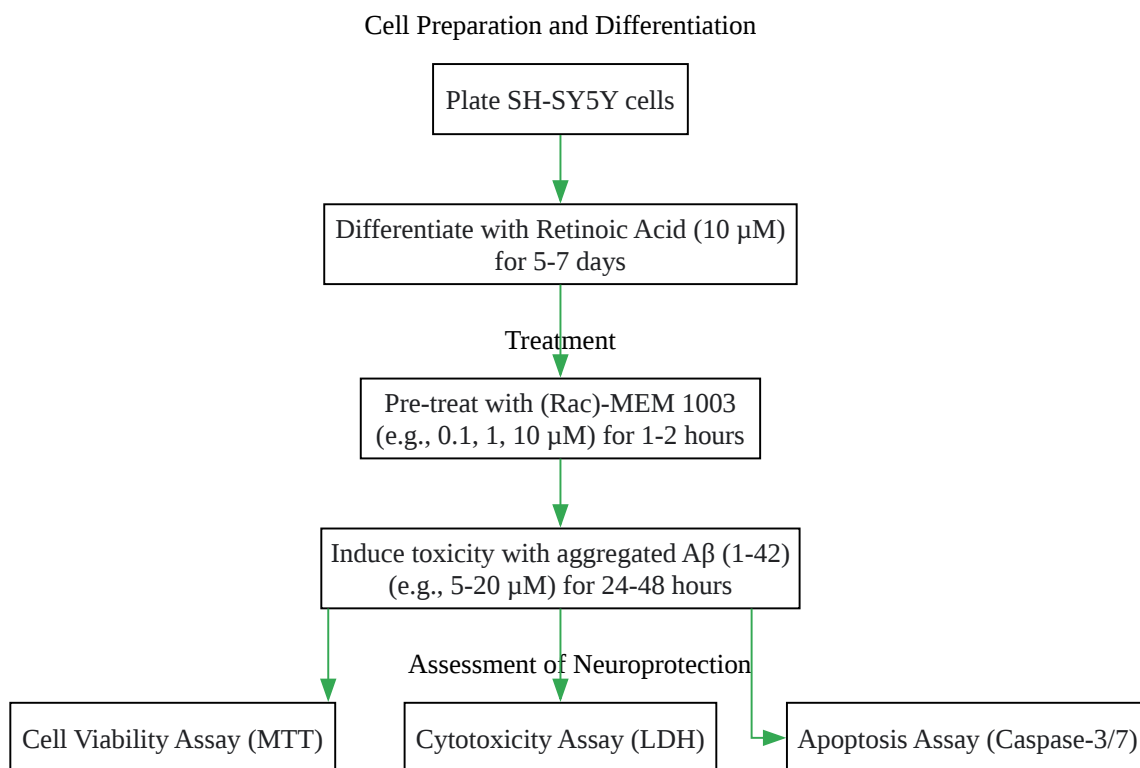
This protocol details a common in vitro model of excitotoxicity, where neuronal damage is induced by excessive exposure to glutamate.

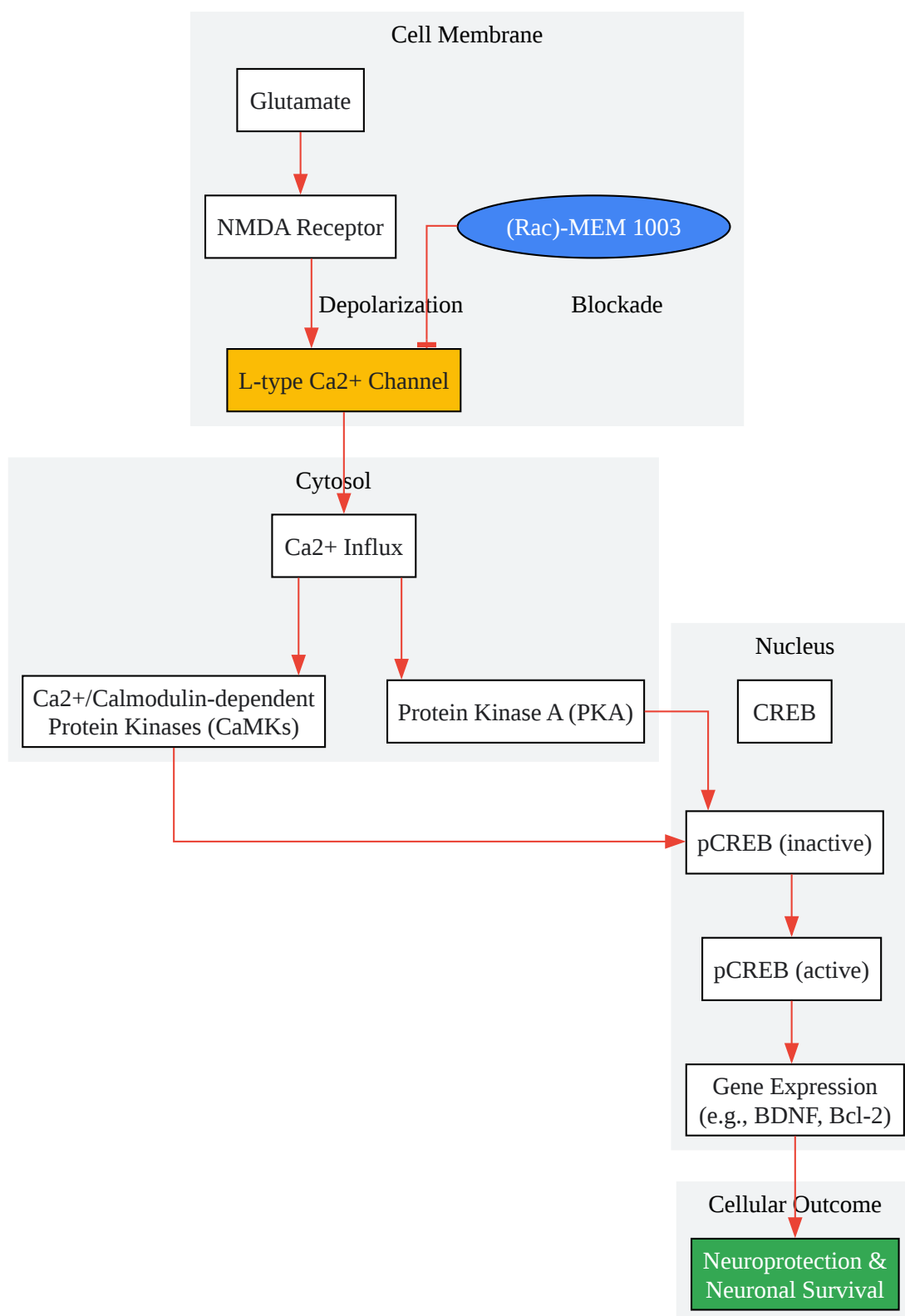
1. Materials:

- Primary cortical neurons (e.g., from E18 rat embryos)
- Neurobasal medium supplemented with B-27 and GlutaMAX
- Poly-D-lysine coated culture plates
- **(Rac)-MEM 1003**
- L-glutamic acid monosodium salt hydrate (for cell culture)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Lactate dehydrogenase (LDH) cytotoxicity assay kit
- Annexin V-FITC/Propidium Iodide apoptosis detection kit

2. Experimental Workflow:







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References

- 1. media.corporate-ir.net [media.corporate-ir.net]
- 2. jneurosci.org [jneurosci.org]
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